Ethyl 2-(6-methoxypyrazin-2-YL)acetate
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Overview
Description
2-Methoxypyrazine-6-acetic acid ethyl ester is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It belongs to the class of esters, which are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound, and is known for its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypyrazine-6-acetic acid ethyl ester can be synthesized through the esterification of 2-methoxypyrazine-6-acetic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of 2-methoxypyrazine-6-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrazine-6-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methoxypyrazine-6-acetic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Methoxypyrazine-6-acetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxypyrazine-6-acetic acid ethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of flavors and fragrances due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-methoxypyrazine-6-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxypyrazine-6-acetic acid ethyl ester can be compared with other esters and pyrazine derivatives:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma.
2-Ethyl-3,5-dimethylpyrazine: A pyrazine derivative with a barbecue-like flavor.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(6-methoxypyrazin-2-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)4-7-5-10-6-8(11-7)13-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
CTXKHSNHBQDHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=N1)OC |
Origin of Product |
United States |
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